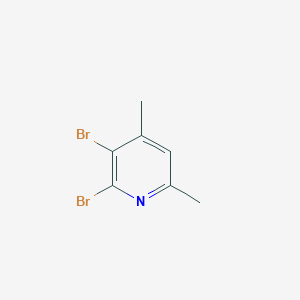

2,3-Dibromo-4,6-dimethylpyridine

Vue d'ensemble

Description

2,3-Dibromo-4,6-dimethylpyridine is a brominated pyridine derivative. While the specific compound is not directly discussed in the provided papers, related compounds with similar substitutions on the pyridine ring are extensively studied. These compounds often exhibit interesting chemical properties and reactivities due to the presence of halogen atoms and methyl groups on the aromatic pyridine ring.

Synthesis Analysis

The synthesis of halogenated pyridines typically involves strategic functionalization of the pyridine ring. For example, the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols involves a low-temperature aryl bromide-to-alcohol conversion as a key step . Similarly, the synthesis of 2,6-dibromo-3,5-dimethylpyridine involves crystallization and specific orientation of molecules in the solid state . These methods could potentially be adapted for the synthesis of 2,3-dibromo-4,6-dimethylpyridine by altering the substitution pattern on the pyridine ring.

Molecular Structure Analysis

The molecular structure of halogenated pyridines is characterized by the presence of halogen atoms which can significantly influence the geometry and electronic properties of the molecule. For instance, 2,6-dibromo-3,5-dimethylpyridine exhibits a non-planar, slightly deformed pyridine ring . This deformation and the presence of halogen atoms can lead to interesting solid-state arrangements such as pi-stacking . These structural features are important when considering the molecular structure of 2,3-dibromo-4,6-dimethylpyridine.

Chemical Reactions Analysis

The reactivity of halogenated pyridines can vary significantly depending on the position and nature of the substituents. For example, the reactivity of pyridinols towards peroxyl radicals was studied, revealing that some pyridinols are highly effective antioxidants . The presence of bromine atoms in 2,3-dibromo-4,6-dimethylpyridine would likely influence its reactivity in similar radical-mediated processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines are influenced by their molecular structure. For example, the crystal structure of 2-amino-3,5-dibromo-4,6-dimethylpyridinium tetrabromocadmate(II) shows extensive noncovalent interactions, which are crucial for understanding the compound's stability and reactivity . The presence of bromine atoms in 2,3-dibromo-4,6-dimethylpyridine would contribute to its physical properties such as melting point, boiling point, and solubility, as well as its chemical properties like acidity, basicity, and reactivity.

Applications De Recherche Scientifique

Crystallographic Analysis

The structural characteristics of halogenated dimethylpyridines, including 2,3-Dibromo-4,6-dimethylpyridine, have been a focal point for understanding molecular interactions in solid states. For example, studies have revealed the arrangement of such molecules through aromatic face-to-face π-stacking, showcasing how halogen substitution influences molecular packing and structural diversity. These insights are crucial for developing materials with specific optical or electronic properties (Pugh, 2006).

Supramolecular Chemistry

The investigation into nonclassical noncovalent interactions, particularly involving halogen atoms, has been significantly enriched by studies on derivatives of 2,3-Dibromo-4,6-dimethylpyridine. Research demonstrates how these interactions play a pivotal role in dictating the crystal structures of certain compounds, thereby impacting their chemical reactivity and stability. This area of study is fundamental for designing new molecular assemblies and materials with tailored properties (AlDamen & Haddad, 2011).

Synthetic Chemistry Applications

The compound's utility in synthetic chemistry, particularly in the Suzuki-Miyaura cross-coupling reactions, highlights its role as a versatile building block for constructing complex organic structures. This application is particularly relevant in forensic science for synthesizing compounds of interest, demonstrating the compound's broad applicability in creating derivatives with significant forensic relevance (Błachut, Czarnocki, & Wojtasiewicz, 2006).

Photoluminescence and Material Science

The influence of halogenated dimethylpyridines on the photoluminescent properties of copper(I) iodide complexes has been a subject of interest. This research sheds light on how the molecular structure of such compounds affects the emission properties of the materials, offering potential applications in developing photoluminescent materials with tunable emission properties. Such materials have implications in optoelectronics and photonics (Kitada & Ishida, 2014).

Safety And Hazards

Propriétés

IUPAC Name |

2,3-dibromo-4,6-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2N/c1-4-3-5(2)10-7(9)6(4)8/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZFHBXQDURYBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901302945 | |

| Record name | 2,3-Dibromo-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901302945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dibromo-4,6-dimethylpyridine | |

CAS RN |

610261-10-4 | |

| Record name | 2,3-Dibromo-4,6-dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610261-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dibromo-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901302945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dibromo-4,6-dimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

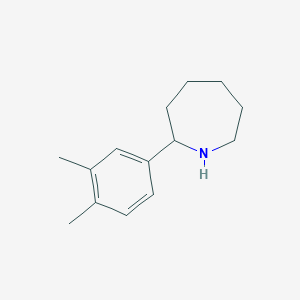

![2-Benzyl-2,8-diaza-spiro[5.5]undecane](/img/structure/B1309361.png)

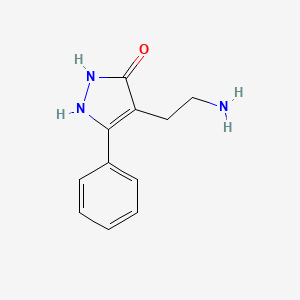

![2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1309368.png)

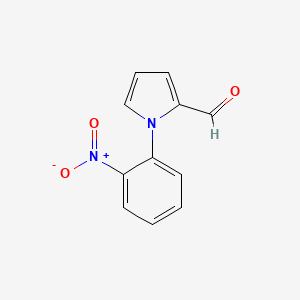

![2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1309382.png)

![2-[(3-Methoxyphenyl)methylamino]ethanol](/img/structure/B1309389.png)